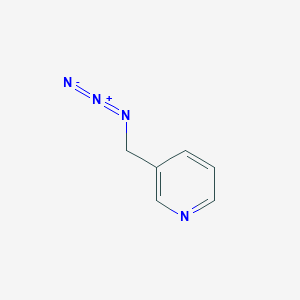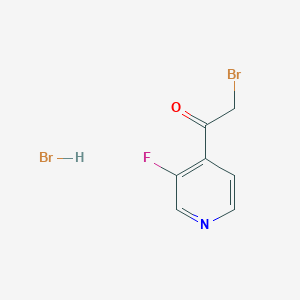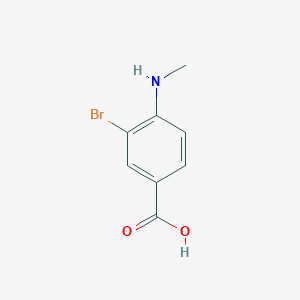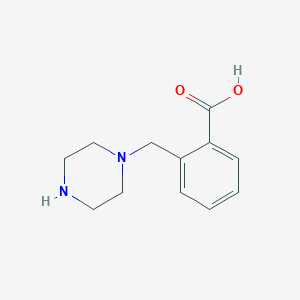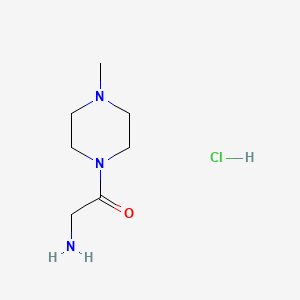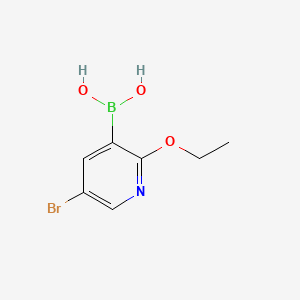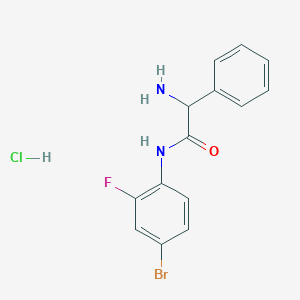
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride
概要
説明
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride (2-A4FPAH) is a synthetic compound derived from the combination of two different molecules, 4-bromo-2-fluorophenylacetamide and 2-amino-2-phenylacetamide. It is a highly potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines. DHODH is a key target for the development of novel drugs to treat diseases such as cancer, autoimmune diseases, and viral infections. 2-A4FPAH is an important tool in the study of DHODH and its role in the regulation of pyrimidine biosynthesis.
科学的研究の応用
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride has been used in a variety of scientific research applications. It has been used as a tool to study the regulation of pyrimidine biosynthesis and its role in cancer, autoimmune diseases, and viral infections. 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride has also been used to study the role of DHODH in the regulation of cell proliferation and apoptosis. Additionally, it has been used to study the effects of DHODH inhibitors on the metabolism of pyrimidines and the production of reactive oxygen species.
作用機序
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride inhibits DHODH by binding to the enzyme’s active site, blocking the enzyme’s ability to catalyze the oxidation of dihydroorotate to orotate. This inhibition of DHODH prevents the de novo synthesis of pyrimidines, leading to a decrease in the production of uracil, thymine, and cytosine.
生化学的および生理学的効果
The inhibition of DHODH by 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride leads to a decrease in the production of pyrimidines, which can have a variety of biochemical and physiological effects. In cancer cells, the inhibition of DHODH leads to a decrease in cell proliferation and an increase in apoptosis. In autoimmune diseases, the inhibition of DHODH can lead to a decrease in inflammation and an increase in the production of anti-inflammatory cytokines. In viral infections, the inhibition of DHODH can lead to a decrease in the production of viral proteins and an increase in the production of anti-viral proteins.
実験室実験の利点と制限
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride is a highly potent inhibitor of DHODH, making it an ideal tool for studying the enzyme’s role in the regulation of pyrimidine biosynthesis. The advantages of using 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride for laboratory experiments include its high potency and its ability to inhibit DHODH in a dose-dependent manner. However, there are some limitations to using 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride for laboratory experiments. For example, it is not possible to study the effects of DHODH inhibition on the metabolism of other molecules, such as purines, as 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride only affects the metabolism of pyrimidines.
将来の方向性
The current research on 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride has focused mainly on its role in the regulation of pyrimidine biosynthesis and its potential applications in cancer, autoimmune diseases, and viral infections. However, there are many potential future directions for research on 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride. These include further investigation of its mechanism of action, its effects on other molecules, and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride as a drug for the treatment of other diseases, such as neurodegenerative diseases, metabolic disorders, and cardiovascular diseases.
特性
IUPAC Name |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O.ClH/c15-10-6-7-12(11(16)8-10)18-14(19)13(17)9-4-2-1-3-5-9;/h1-8,13H,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQBZSQFABVBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)

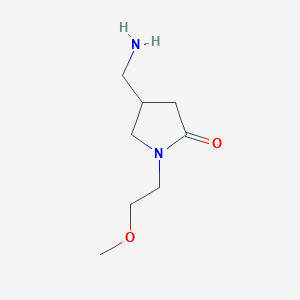
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)
